molecular formula C23H23FN6O2 B2556122 7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione CAS No. 673490-86-3

7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione

Cat. No.: B2556122
CAS No.: 673490-86-3
M. Wt: 434.475
InChI Key: UGWXHXRZNHNYPW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular weight of 434.47 . It contains several functional groups including a purine-2,6-dione, a phenylpiperazin-1-yl group, and a fluorophenylmethyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for certain biological activities .

Mechanism of Action

While the exact mechanism of action for this compound is not known, it has been suggested that similar compounds may act as inhibitors of human Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, such as its role as an inhibitor of ENTs . Additionally, the synthesis and characterization of analogues could provide valuable insights into the structure-activity relationships of this class of compounds .

Properties

CAS No.

673490-86-3

Molecular Formula

C23H23FN6O2

Molecular Weight

434.475

IUPAC Name

7-[(2-fluorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione

InChI

InChI=1S/C23H23FN6O2/c1-27-20-19(21(31)26-23(27)32)30(15-16-7-5-6-10-18(16)24)22(25-20)29-13-11-28(12-14-29)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3,(H,26,31,32)

InChI Key

UGWXHXRZNHNYPW-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC=C5F

solubility

not available

Origin of Product

United States

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